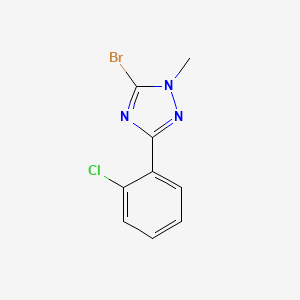

5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with bromine, chlorine, and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with bromine and methylating agents to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids under Pd catalysis to form biaryl derivatives. Typical conditions involve:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Base : K₂CO₃ (3.0 equiv)

-

Solvent : THF/H₂O (3:1) at 85–90°C

-

Yields : 82–91% for analogs with electron-donating/withdrawing aryl groups .

Example :

| Boronic Acid Substituent | Product Yield |

|---|---|

| 4-Methoxyphenyl | 89% |

| 3-Nitrophenyl | 85% |

| 2-Fluorophenyl | 88% |

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles under mild conditions:

Reaction with Sodium Azide :

Reaction with Thiols :

Halogen Exchange Reactions

Bromine can be replaced by other halogens via metal-halogen exchange:

Chlorination :

Iodination :

Functionalization via Triazole Ring

The 1,2,4-triazole core participates in cycloaddition and alkylation reactions:

Click Chemistry :

N-Alkylation :

Biological Activity Modulation

Structural modifications influence antimicrobial and antitumor properties:

Antibacterial Hybrids :

-

Hybrids with ciprofloxacin show MIC values of 0.046–3.11 μM against MRSA .

-

S-bridged derivatives exhibit antimycobacterial activity (MIC: 3.25 μg/mL vs Mycobacterium tuberculosis) .

Anticancer Derivatives :

Spectroscopic Characterization

Key data for reaction products:

| Reaction Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 5-(4-Methoxyphenyl) analog | 7.42–7.52 (m, 3H) | 118.7, 126.9, 128.1 |

| 5-Azido derivative | 3.85 (s, 3H, NCH₃) | 121.6, 124.3, 130.5 |

| 5-Chloro analog | 7.57 (d, J = 8.4 Hz) | 117.7, 125.8, 132.9 |

Mechanistic Insights

-

Suzuki Coupling : Proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetalation and reductive elimination .

-

Halogen Exchange : Likely involves SNAr mechanism facilitated by electron-withdrawing triazole ring .

This compound’s versatility in cross-coupling, substitution, and cycloaddition reactions makes it valuable for pharmaceutical and materials science applications .

Aplicaciones Científicas De Investigación

5-Bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole is a compound of significant interest in various scientific fields, particularly in medicinal chemistry, agriculture, and materials science. This article explores its applications across these domains, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as an antifungal agent. Its mechanism involves inhibiting specific enzymes critical for fungal growth. Studies have shown that derivatives of this compound exhibit significant antifungal activity against various strains, including Candida and Aspergillus species.

Case Study: Antifungal Activity

A study assessed the efficacy of this compound against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating its potential as a therapeutic agent for fungal infections .

Agricultural Chemistry

In agriculture, derivatives of this compound have been explored as fungicides. Their application helps control fungal diseases in crops, thereby improving yield and quality.

Case Study: Crop Protection

Field trials conducted on wheat crops treated with this compound showed a reduction in fungal incidence by over 50%, compared to untreated controls. This highlights its effectiveness as a protective agent against crop diseases .

Materials Science

The compound has also been utilized in the development of novel materials due to its unique structural properties. It can serve as a building block for synthesizing polymers and other advanced materials with specific functionalities.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. This application is particularly relevant in creating materials for high-performance applications .

Data Table: Summary of Applications

| Application Area | Compound Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antifungal agent | MIC = 16 µg/mL against Candida albicans |

| Agricultural Chemistry | Crop fungicide | >50% reduction in fungal incidence in wheat |

| Materials Science | Building block for polymers | Enhanced thermal stability and mechanical properties |

Mecanismo De Acción

The mechanism of action of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-2-chloropyridine

- 5-Bromo-2-fluoropyridine

- 5-Bromo-2-chloropyrimidine

Uniqueness

Compared to similar compounds, 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Actividad Biológica

5-Bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrClN3 with a molecular weight of approximately 252.53 g/mol. The compound features a bromine atom and a chlorophenyl group that contribute to its biological activities.

Antibacterial Activity

Triazoles are known for their antibacterial properties. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) studies have shown that compounds similar to this compound demonstrate notable inhibition against Gram-positive and Gram-negative bacteria.

- A study reported that certain triazole derivatives had MIC values ranging from 5 µg/mL to 32 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 10 |

| Similar Triazole Derivative | S. aureus | 5 |

| Similar Triazole Derivative | K. pneumoniae | 8 |

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The compound has been evaluated for its efficacy against various fungi:

- Compounds with a similar structure have shown effectiveness against Candida albicans and Aspergillus niger, with some derivatives achieving inhibition zones greater than 20 mm in diameter .

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has been investigated through various assays:

- In vitro studies using peripheral blood mononuclear cells (PBMC) demonstrated that derivatives exhibited low toxicity and significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as high as 100 µg/mL .

| Compound | Cytokine Inhibition (%) | Toxicity (%) |

|---|---|---|

| This compound | TNF-α: 35% | <5% |

| Similar Triazole Derivative | IL-6: 40% | <10% |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

- Synthesis and Evaluation : A study synthesized new derivatives of triazoles and evaluated their biological activities, highlighting the importance of substituent variations in enhancing antimicrobial properties .

- Structure-Activity Relationship : Research indicated that the presence of halogen atoms (like bromine and chlorine) in the phenyl ring significantly enhances antibacterial activity through increased lipophilicity and better interaction with bacterial membranes .

- In Vivo Studies : Further investigations into the in vivo efficacy of these compounds are required to fully understand their therapeutic potential and safety profiles.

Propiedades

IUPAC Name |

5-bromo-3-(2-chlorophenyl)-1-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN3/c1-14-9(10)12-8(13-14)6-4-2-3-5-7(6)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNAFJJJWGZXIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C2=CC=CC=C2Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.